CYP450 Isoform Inhibition Profile: Peimine Demonstrates Distinct Selectivity Pattern Versus Class-Level Expectations
Peimine exhibits a concentration-dependent inhibition profile against specific cytochrome P450 isoforms, with IC50 values determined in human liver microsomes (HLMs). The compound inhibits CYP3A4 with an IC50 of 13.43 µM, CYP2E1 with an IC50 of 21.93 µM, and CYP2D6 with an IC50 of 22.46 µM [1]. Kinetic analysis revealed non-competitive inhibition of CYP3A4 (Ki = 6.49 µM) and competitive inhibition of CYP2E1 (Ki = 10.76 µM) and CYP2D6 (Ki = 11.95 µM) [1]. This isoform selectivity profile is not automatically transferable to Peiminine or other Fritillaria alkaloids without empirical verification, as structural modifications (e.g., the ketone moiety in Peiminine) may alter CYP binding interactions [1].
| Evidence Dimension | CYP450 Isoform Inhibition IC50 |
|---|---|
| Target Compound Data | CYP3A4: IC50 = 13.43 µM (Ki = 6.49 µM); CYP2E1: IC50 = 21.93 µM (Ki = 10.76 µM); CYP2D6: IC50 = 22.46 µM (Ki = 11.95 µM) |
| Comparator Or Baseline | Class-level baseline: No inhibition of CYP1A2, 2A6, 2C9, 2C19, or 2C8 observed under identical assay conditions |
| Quantified Difference | Selective inhibition limited to three of eight tested isoforms; CYP3A4 inhibition approximately 1.6-fold more potent than CYP2E1 and 1.7-fold more potent than CYP2D6 |
| Conditions | Human liver microsomes (HLMs) with isoform-specific probe substrates; positive controls (specific inhibitors) and negative controls (no inhibitor) included |
Why This Matters
This CYP inhibition fingerprint is critical for studies involving co-administered drugs metabolized by CYP3A4, CYP2E1, or CYP2D6, and differentiates Peimine from other alkaloids that may exhibit distinct interaction liabilities.
- [1] In vitro effects of peimine on the activity of cytochrome P450 enzymes. Xenobiotica, 2020, 50(10): 1202-1207. View Source
